

Comparative Analysis of ^{31}P NMR Chemical Shifts for Diethyl Alkyl Phosphonates

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Compound of Interest

Compound Name: *Diethyl 10-bromodecylphosphonate*

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This guide provides a comparative analysis of the ^{31}P Nuclear Magnetic Resonance (NMR) chemical shifts for a series of diethyl alkyl phosphonates. Understanding the electronic environment of the phosphorus atom is crucial for the characterization, purity assessment, and structural elucidation of these organophosphorus compounds, which are significant in various chemical and pharmaceutical applications. Due to the limited availability of a single comprehensive and consistent dataset for a homologous series of diethyl alkyl phosphonates, this guide presents a compilation of available data from various sources. Furthermore, a detailed experimental protocol is provided to enable researchers to generate their own comparable data.

Data Presentation: ^{31}P NMR Chemical Shifts

The following table summarizes the reported ^{31}P NMR chemical shifts for a selection of diethyl alkyl phosphonates. It is important to note that the chemical shifts can be influenced by the solvent, concentration, and reference standard used. When available, the solvent is indicated. All chemical shifts are referenced to 85% H_3PO_4 at 0 ppm.

Alkyl Group (R)	Compound Name	³¹ P Chemical Shift (δ, ppm)	Solvent	Source
Methyl	Diethyl methylphosphonate	~32.9	CDCl ₃	Spectral Database for Organic Compounds (SDBS)
Ethyl	Diethyl ethylphosphonate	~30.1	Not specified	SpectraBase[1]
n-Propyl	Diethyl propylphosphonate	~30.5	Not specified	PubChem
Isopropyl	Diethyl isopropylphosphonate	~28.2	CDCl ₃	SpectraBase
n-Butyl	Diethyl butylphosphonate	~30.6	Not specified	PubChem
n-Pentyl	Diethyl pentylphosphonate	~30.7	Not specified	SpectraBase
Benzyl	Diethyl benzylphosphonate	~24.5	Not specified	PubChem[2]

Note on Data Consistency: The data presented is compiled from various public databases. Minor variations in experimental conditions could lead to slight differences in chemical shifts. For rigorous comparative studies, it is recommended to analyze the compounds of interest under identical conditions using the standardized protocol provided below.

Factors Influencing ³¹P NMR Chemical Shifts

The chemical shift of the phosphorus-31 nucleus in diethyl alkyl phosphonates is primarily influenced by the electronic environment around the phosphorus atom. Key factors include:

- **Inductive Effects of the Alkyl Group:** The electronegativity of the alkyl group directly attached to the phosphorus atom influences the electron density at the phosphorus nucleus. More electron-donating alkyl groups will increase the shielding and shift the resonance to a lower frequency (upfield), resulting in a smaller ppm value. Conversely, electron-withdrawing groups will decrease the shielding and cause a downfield shift to a higher ppm value.
- **Steric Effects:** The size and branching of the alkyl group can affect the bond angles around the phosphorus atom (the C-P-O and O-P-O angles). Changes in these bond angles can alter the hybridization of the phosphorus orbitals and, consequently, the ^{31}P chemical shift. Increased steric bulk, such as in the case of a tert-butyl group, can lead to significant changes in the chemical shift compared to a linear alkyl chain.
- **Solvent Effects:** The polarity and hydrogen-bonding capability of the solvent can interact with the phosphoryl group (P=O), influencing the electron distribution and thus the chemical shift. It is crucial to use the same deuterated solvent for all samples in a comparative study.[\[3\]](#)

Experimental Protocol: Acquiring ^{31}P NMR Spectra

This section provides a standardized protocol for the acquisition of high-quality ^{31}P NMR spectra for diethyl alkyl phosphonates.

1. Sample Preparation:

- **Sample Purity:** Ensure the analyte is of sufficient purity to avoid interference from phosphorus-containing impurities.
- **Concentration:** Prepare a solution of the diethyl alkyl phosphonate in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) at a concentration of approximately 10-50 mg/mL.
- **Solvent Selection:** Chloroform-d (CDCl_3) is a common and suitable solvent for this class of compounds. For quantitative studies, aprotic solvents like DMSO-d_6 may be preferred to avoid potential deuterium exchange with any acidic protons.[\[3\]](#)

- **Reference Standard:** An external reference of 85% phosphoric acid (H_3PO_4) in a sealed capillary is the universally accepted standard for ^{31}P NMR and is set to 0 ppm. Alternatively, a secondary internal standard of known chemical shift, such as triphenyl phosphate, can be used if it does not interfere with the analyte signals.

- **NMR Tube:** Use a clean and dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Acquisition Parameters:

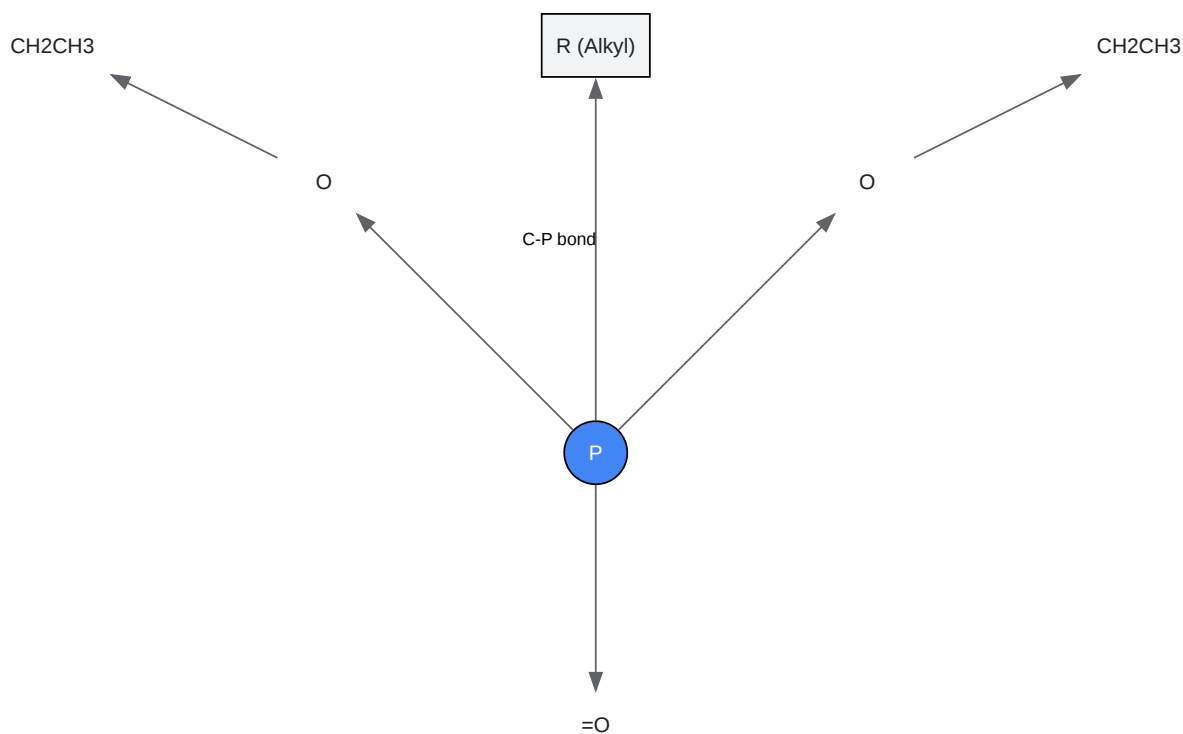
- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
- **Probe:** A broadband or multinuclear probe tuned to the ^{31}P frequency.
- **Temperature:** Maintain a constant temperature, typically 298 K (25 °C), for all measurements to ensure consistency.
- **Pulse Sequence:** A standard single-pulse experiment with proton decoupling is typically used. For quantitative measurements, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).^[4]
- **Acquisition Parameters:**
 - **Pulse Width (p1):** Calibrate a 90° pulse for the ^{31}P nucleus.
 - **Acquisition Time (aq):** Typically 1-2 seconds.
 - **Relaxation Delay (d1):** A delay of 5 times the longest T_1 of the phosphorus nucleus is recommended for quantitative analysis to ensure full relaxation. For routine qualitative spectra, a delay of 1-5 seconds is often sufficient.
 - **Number of Scans (ns):** Depending on the sample concentration, 16 to 128 scans are typically adequate to achieve a good signal-to-noise ratio.
 - **Spectral Width (sw):** A spectral width of approximately 100 ppm, centered around the expected chemical shift range (e.g., 0 to 50 ppm), is usually sufficient.

- Proton Decoupling: Use a standard proton decoupling sequence (e.g., waltz16) during acquisition to simplify the spectrum to a single peak per phosphorus environment.

3. Data Processing:

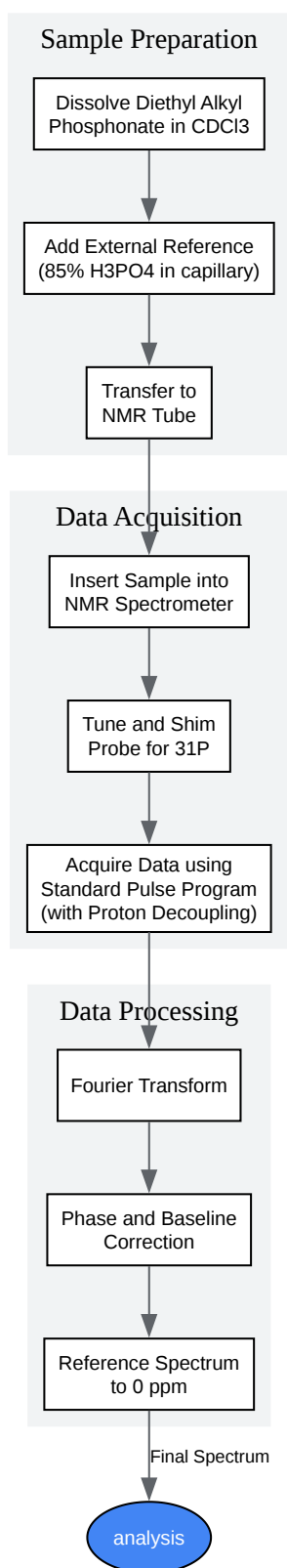
- Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.
- Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
- Referencing: Reference the spectrum to the 85% H_3PO_4 signal at 0 ppm.

Mandatory Visualizations



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Caption: General structure of a diethyl alkyl phosphonate.



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Caption: Experimental workflow for ^{31}P NMR analysis.

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